molecular formula C19H23N5O2 B3152565 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone CAS No. 73963-46-9

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone

Cat. No.: B3152565
CAS No.: 73963-46-9
M. Wt: 353.4 g/mol
InChI Key: AMUDPKZARIEIJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone involves multiple steps. One common method includes the reaction of 6-hydroxy-2(1H)-quinolinone with 3-(1-cyclohexyl-1H-tetrazol-5-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinolinone derivatives .

Scientific Research Applications

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and improved blood flow, which is beneficial in conditions like intermittent claudication .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
  • 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-1H-quinolin-2-one

Uniqueness

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is unique due to its specific structural features, which confer distinct pharmacological properties. Its cyclohexyl-tetrazole moiety is particularly important for its antithrombotic activity, setting it apart from other quinolinone derivatives .

Properties

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDPKZARIEIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into 200 ml of dimethylformamide, 3.2 g of 6-hydroxycarbostyril, 3.3 g of potassium carbonate and 7.7 g of 1-cyclohexyl-5-γ-chloropropyltetrazole are added and stirred for 4 hours at 70° to 80° C. After the reaction is completed, dimethylformamide is removed by distillation under reduced pressure. The residue thus obtained is then extracted with 300 ml of chloroform and the chloroform layer is washed with a diluted NaOH aqueous solution and with water and next dried with Na2SO4. After removal of the drying agent by filtration, then the mother liquor is concentrated and the residue is recrystallized from chloroform to obtain 3.54 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril, in the form of colorless needle-like crystals. Melting point: 211° to 212° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
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3.3 g
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reactant
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7.7 g
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.2 Grams of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydrocarbostyril and 3.4 g of 90% DDQ are added to 100 ml of dioxane and this mixture is refluxed for9.5 hours and then cooled. After the reaction is completed, the solvent is distilled off and the residue obtained is dissolved in chloroform and the organic layer is washed with aqueous saturated NaHCO3 solution, and with water then dried with Na2SO4 and treated with an activatedcharcoal. After the solvent is removed by distillation, the resultant residue is refined by silica gel column chromatography [silica gel: Wakogel C-200; eluent:chloroform:methanol=10:1 (V/V)] and the crude crystals are recrystallized from chloroform to obtain 1.1 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril in the form of colorless needle-like crystals. Melting point: 211°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
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6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
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6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
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6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
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6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
Reactant of Route 6
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone

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